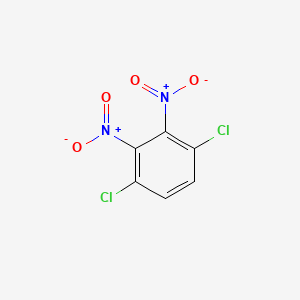

1,4-Dichloro-2,3-dinitrobenzene

CAS No.: 65036-57-9

Cat. No.: VC8182881

Molecular Formula: C6H2Cl2N2O4

Molecular Weight: 236.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65036-57-9 |

|---|---|

| Molecular Formula | C6H2Cl2N2O4 |

| Molecular Weight | 236.99 g/mol |

| IUPAC Name | 1,4-dichloro-2,3-dinitrobenzene |

| Standard InChI | InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H |

| Standard InChI Key | WZUODOWOJWDKTK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

1,4-Dichloro-2,3-dinitrobenzene belongs to the nitrobenzene family, with the systematic IUPAC name 1,4-dichloro-2,3-dinitrobenzene. Its molecular formula is , reflecting a benzene core substituted with two chlorine atoms and two nitro groups . The compound’s CAS registry number, 65036-57-9, distinguishes it from isomers such as 1,3-dichloro-2,4-dinitrobenzene (CAS 10199-85-6) and 1,5-dichloro-2,3-dinitrobenzene (CAS 28689-08-9) .

Structural and Electronic Features

The spatial arrangement of substituents significantly influences the compound’s electronic properties. The nitro groups at the 2- and 3-positions are meta-directing, while the chlorines at the 1- and 4-positions are ortho/para-directing. This juxtaposition creates a polarized electron distribution, enhancing electrophilic reactivity at specific ring positions . Computational studies on analogous compounds suggest that the nitro groups induce strong electron-withdrawing effects, reducing the aromatic ring’s electron density and stabilizing intermediates in substitution reactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 1,4-dichloro-2,3-dinitrobenzene typically involves sequential nitration and chlorination steps. A generalized approach includes:

-

Nitration of 1,4-dichlorobenzene: Initial nitration introduces nitro groups, though regioselectivity must be carefully controlled to achieve the 2,3-dinitro configuration.

-

Chlorination adjustments: Post-nitration halogenation may refine substituent positions, though this step risks over-chlorination .

Alternative methods leverage Ullmann-type coupling or directed ortho-metallation to achieve precise substitution patterns, though these approaches are less common due to scalability challenges .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in minimizing byproducts such as 1,3-dichloro-2,4-dinitrobenzene and 1,5-dichloro-2,3-dinitrobenzene, which arise from imperfect regiocontrol . Advances in catalytic nitration using zeolites or ionic liquids have improved selectivity, but yields remain suboptimal (typically 60–75%) compared to simpler nitrobenzenes .

Physical and Chemical Properties

Physicochemical Parameters

While direct measurements for 1,4-dichloro-2,3-dinitrobenzene are scarce, extrapolations from analogous compounds suggest:

The compound’s low water solubility and moderate lipophilicity suggest a propensity for bioaccumulation in fatty tissues, a concern highlighted in environmental toxicology studies .

Spectroscopic Signatures

-

IR Spectroscopy: Strong asymmetric stretching vibrations for nitro groups () and C-Cl bonds () .

-

NMR: Distinct NMR signals for aromatic protons deshielded by nitro groups (δ 8.2–8.5 ppm) .

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The compound’s reactivity is dominated by nitro group-directed electrophilic substitutions. Key transformations include:

-

Nucleophilic aromatic substitution: Replacement of chlorine atoms with amines or alkoxides under high-temperature conditions .

-

Reduction of nitro groups: Catalytic hydrogenation yields corresponding diamines, intermediates in dye and polymer synthesis .

Industrial and Research Applications

-

Agrochemical intermediates: Derivatives serve as precursors to herbicides and fungicides, leveraging the chlorine atoms’ bioactivity .

-

Pharmaceutical synthesis: Nitro-to-amine reductions produce aromatic diamines used in antimalarial and anticancer drug development .

-

Polymer chemistry: Crosslinking agents in epoxy resins and polyurethanes, enhancing thermal stability .

Toxicological and Environmental Profile

Environmental Persistence and Remediation

The compound’s resistance to aerobic biodegradation () necessitates advanced remediation strategies:

-

Photocatalytic degradation: TiO₂-mediated oxidation under UV light cleaves nitro groups, reducing toxicity .

-

Microbial consortia: Engineered Pseudomonas strains degrade chloronitrobenzenes via reductive pathways .

Comparison with Structural Analogs

The table below contrasts 1,4-dichloro-2,3-dinitrobenzene with key isomers and derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume